4-Isopropyl-5-nitroimidazole chemical structure and properties
4-Isopropyl-5-nitroimidazole chemical structure and properties
An In-Depth Technical Guide to 4-Isopropyl-5-nitroimidazole: Structure, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 4-Isopropyl-5-nitroimidazole, a heterocyclic compound belonging to the broader class of nitroimidazoles. Synthesizing data from chemical databases, safety documentation, and primary scientific literature, this document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics, synthesis, and potential biological applications of this molecule and its analogs.
Introduction to the Nitroimidazole Scaffold
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of the natural antibiotic azomycin (2-nitroimidazole) in the 1950s.[1][2] This discovery catalyzed the synthesis of thousands of analogs, leading to the development of life-saving drugs.[1] Nitroimidazole derivatives are renowned for their efficacy against anaerobic bacteria and protozoa, with metronidazole being a quintessential example.[3][4] The biological activity of these compounds is intrinsically linked to the reductive bioactivation of the nitro group, a mechanism that is particularly effective in the low-oxygen (hypoxic) environments characteristic of anaerobic infections or solid tumors.[1][5] The position of the nitro group (e.g., at C2, C4, or C5) and the nature of other substituents on the imidazole ring are critical determinants of the compound's therapeutic profile, including its spectrum of activity and toxicity.[6][7] 4-Isopropyl-5-nitroimidazole fits within this important class, representing a specific substitution pattern with potential for unique biological properties.
Chemical Structure and Physicochemical Properties
4-Isopropyl-5-nitroimidazole, as its name implies, is an imidazole ring substituted with an isopropyl group at position 4 and a nitro group at position 5. It is important to note that N-unsubstituted 4- or 5-substituted imidazoles can exist as tautomers. Therefore, the compound is often referred to as 2-isopropyl-4(5)-nitroimidazole in chemical literature and databases, acknowledging the rapid interconversion between the 4-nitro and 5-nitro forms.[8][9]
The key structural features—a planar, aromatic imidazole ring, a lipophilic isopropyl group, and an electron-withdrawing nitro group—collectively define its chemical behavior and biological potential.
Table 1: Physicochemical Properties of 4-Isopropyl-5-nitroimidazole
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [8] |
| Molecular Weight | 155.15 g/mol | [8] |
| CAS Number | 13373-32-5 | [8] |
| IUPAC Name | 2-(1-Methylethyl)-5-nitro-1H-imidazole | [8] |
| Melting Point | 180 °C | [8] |
| LogP (XLogP3) | 0.9 | [8] |
| Polar Surface Area (PSA) | 74.5 Ų | [8] |
| Appearance | Powder | [10] |
Synthesis Methodology
The synthesis of nitroimidazoles is typically achieved through the nitration of an imidazole precursor. A standard and effective method involves using a mixed acid nitrating agent, commonly a combination of nitric acid and sulfuric acid.[4][11] This approach ensures the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction on the imidazole ring.
Causality in Experimental Design
The choice of a mixed acid system is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the generation of the nitronium ion. The reaction temperature is carefully controlled, often starting at low temperatures, to manage the exothermic nature of the nitration and prevent unwanted side reactions or decomposition of the starting material.[11] The imidazole starting material is often dissolved in an acid (like sulfuric acid) prior to being added to the nitrating mixture. This pre-dissolution prevents decomposition that can occur if the basic imidazole compound is added directly to the strong nitrating mixture.[11] Following the reaction, the mixture is quenched by pouring it onto ice. This step serves to halt the reaction and to dilute the strong acid, facilitating the subsequent precipitation of the product. Finally, the addition of a base, such as ammonia, neutralizes the excess acid, causing the nitroimidazole product, which is less soluble in the neutral aqueous medium, to precipitate out of solution.[11]
Experimental Protocol: Nitration of 2-Isopropylimidazole
The following is a representative protocol for the synthesis of 4-Isopropyl-5-nitroimidazole, adapted from general procedures for imidazole nitration.[11]
Step 1: Preparation of the Nitrating Mixture
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add a specific volume of fuming nitric acid to a cooled volume of oleum (fuming sulfuric acid) while maintaining the temperature below 20°C using an ice bath.
Step 2: Preparation of the Imidazole Solution
-
In a separate beaker, dissolve 2-isopropylimidazole in concentrated sulfuric acid, ensuring the temperature is kept below 25°C.
Step 3: Nitration Reaction
-
Slowly add the imidazole solution to the stirring nitrating mixture.
-
Allow the reaction temperature to rise to approximately 60°C and maintain it until the reaction is complete (monitoring by TLC may be employed).
Step 4: Quenching and Precipitation
-
Carefully pour the reaction mixture onto a sufficient mass of crushed ice with stirring.
-
Slowly add concentrated ammonia to the quenched mixture until the solution is alkaline, which will precipitate the crude product.
Step 5: Isolation and Purification
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the product in a vacuum oven at an appropriate temperature (e.g., 80°C) to a constant weight.[11] Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below.
Caption: General workflow for the synthesis of 4-Isopropyl-5-nitroimidazole.
Biological Activity and Mechanism of Action
While specific biological data for 4-Isopropyl-5-nitroimidazole is not extensively published, its activity can be inferred from the well-established principles of nitroimidazole pharmacology. The class is defined by its activity against anaerobic organisms.[3][12]
Mechanism of Reductive Activation
The antimicrobial toxicity of nitroimidazoles is dependent on the reduction of the nitro group.[5][13] This process occurs preferentially within anaerobic cells, which possess low redox potential enzyme systems (like pyruvate:ferredoxin oxidoreductase) capable of reducing the nitro group.[10] This reduction generates a short-lived, highly reactive nitroso radical and other cytotoxic intermediates.[5][13] These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[14][15] This selective activation in anaerobic environments is the key to their therapeutic window, minimizing toxicity to the aerobic cells of the host.[15]
Reductive Activation Pathway Diagram
The following diagram illustrates the key steps in the activation of a 5-nitroimidazole.
Caption: Reductive activation of 5-nitroimidazoles in anaerobic cells.
Structure-Activity Relationships (SAR)
The position of the nitro group significantly impacts biological activity. Studies comparing 4- and 5-nitroimidazoles in the context of tuberculosis have shown that 4-nitroimidazole derivatives (like PA-824) are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically only active against anaerobic strains.[6] This suggests that the redox potential and subsequent metabolic activation of 4-nitroisomers may differ from their 5-nitro counterparts, allowing them to be activated under a broader range of oxygen concentrations. The presence of the isopropyl group at position 4 (or 2, depending on the tautomer) will influence the compound's lipophilicity and steric profile, which can affect cell penetration, solubility, and interaction with activating enzymes.[14]
Safety and Toxicology
Nitroimidazoles as a class are generally well-tolerated, but concerns exist regarding their potential for toxicity.[15] Safety data for the closely related compound 4-nitroimidazole indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4).[16] The primary toxicological concern for nitroaromatic compounds is genotoxicity and mutagenicity, which is a direct consequence of their mechanism of action involving DNA damage.[7][15] While this is the basis of their therapeutic effect against pathogens, it also raises concerns about potential effects on host cells. However, the selective activation in hypoxic environments largely mitigates this risk in vivo.[15] Research continues to focus on designing novel nitroimidazole derivatives with improved safety profiles and reduced mutagenic potential.[7]
Conclusion
4-Isopropyl-5-nitroimidazole is a member of the pharmacologically significant nitroimidazole class. Its structure, featuring an isopropyl substituent and a nitro group on the imidazole core, suggests potential as a biologically active agent, likely with activity against anaerobic microorganisms. Its synthesis can be achieved through established nitration protocols, and its mechanism of action is presumed to follow the classic pathway of reductive activation characteristic of this compound class. While detailed biological and toxicological data for this specific molecule are sparse, the extensive knowledge base for related 4- and 5-nitroimidazoles provides a strong foundation for future investigation. Further research into its specific antimicrobial spectrum, efficacy, and safety profile is warranted to fully elucidate its potential in drug discovery and development.
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